molecular formula C28H25N3O5S2 B2878143 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 921527-05-1

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2878143
CAS No.: 921527-05-1
M. Wt: 547.64
InChI Key: SIJTZPBVKLISRW-UHFFFAOYSA-N
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Description

The compound N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide (CAS: 921797-95-7, C₂₇H₂₉N₃O₅S₂) features a benzofuran-thiazole core linked to a sulfamoyl-substituted benzamide group . Key structural attributes include:

  • Thiazol-2-yl group: A heterocyclic scaffold common in bioactive molecules, contributing to binding affinity.
  • 4-[ethyl(phenyl)sulfamoyl]benzamide: The sulfamoyl group introduces hydrogen-bonding capacity and modulates solubility.

This compound is part of a broader class of sulfonamide-containing benzamides studied for diverse biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S2/c1-3-31(21-10-6-5-7-11-21)38(33,34)22-15-13-19(14-16-22)27(32)30-28-29-23(18-37-28)25-17-20-9-8-12-24(35-4-2)26(20)36-25/h5-18H,3-4H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJTZPBVKLISRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethylating agents, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules could provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, this compound could be studied for its therapeutic potential. This might include its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its mechanism of action and biological activity.

Industry

In an industrial context, this compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Group

Table 1: Sulfamoyl Group Derivatives
Compound Name Sulfamoyl Substituent Key Features Biological Activity/Notes Reference
Target Compound Ethyl(phenyl) Balanced lipophilicity and electronic effects Not explicitly reported; inferred from analogs
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl(phenyl) Reduced steric bulk vs. ethyl group; potential for improved solubility Unknown
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl Enhanced electron-withdrawing nitro group; may affect redox activity No direct data; nitro groups often cytotoxic
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepane (7-membered ring) Larger substituent; may influence membrane permeability Unknown

Key Observations :

  • Nitro-substituted analogs (e.g., ) may exhibit cytotoxicity, limiting therapeutic utility.

Thiazole and Benzamide Core Modifications

Table 2: Core Structure Variations
Compound Name Core Modification Activity Highlights Reference
Target Compound 7-ethoxybenzofuran-thiazole Likely enhances CNS penetration
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide-thiazole 129% growth modulation in plant screening
4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Imidazole-thiazole hybrid Antibacterial activity
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Chlorophenyl-thiazole with Schiff base Structural analog for crystallographic studies

Key Observations :

  • Phenoxybenzamide derivatives (e.g., ) show significant bioactivity in plant models, suggesting scaffold versatility.
  • Imidazole hybrids (e.g., ) highlight the importance of heterocyclic diversity in antimicrobial design.

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C28H25N3O5S2, with a molecular weight of 547.64 g/mol. The compound features a thiazole ring, a benzamide moiety, and a benzofuran structure, which contribute to its unique chemical properties and biological activity.

The compound primarily acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in mediating inflammatory responses, making the compound a candidate for treating conditions such as rheumatoid arthritis. Key mechanisms include:

  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : In vitro studies have shown that this compound can significantly suppress TNF-α release in lipopolysaccharide-stimulated models.

Anti-inflammatory Effects

The compound's ability to inhibit p38 MAPK translates to potent anti-inflammatory effects . It has been tested in various models that simulate inflammatory conditions, demonstrating significant efficacy in reducing inflammation markers.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , potentially due to its ability to interact with specific microbial targets. The presence of both benzofuran and thiazole rings enhances its bioactivity by modulating enzyme and receptor activities involved in microbial growth inhibition.

Anticancer Activity

This compound has also been studied for its anticancer properties , where it induces apoptosis in cancer cells through specific molecular interactions. This makes it a promising candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
TAK-715Thiazole, Benzamidep38 MAP kinase inhibitorFocused on inflammation
4-(3-methylphenyl)-5-pyridylthiazoleThiazole derivativeAnti-inflammatorySimpler structure
7-methoxybenzofuranBenzofuran core without thiazoleAntioxidantLacks thiazole activity

The uniqueness of this compound lies in its specific combination of functional groups that enhance both solubility and biological activity against specific targets like p38 MAPK .

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited TNF-α release in macrophage-like cells stimulated with lipopolysaccharide, indicating its potential as an anti-inflammatory agent.
  • Anticancer Research : In cellular assays against various cancer cell lines, the compound showed significant cytotoxicity, leading to apoptosis through caspase activation pathways.
  • Antimicrobial Testing : The compound was evaluated against several bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

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